N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide can be synthesized by the condensation reaction between 4-ethylbenzaldehyde and pyridine-4-carbohydrazide. The reaction typically involves refluxing the reactants in ethanol for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon-nitrogen double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Coordination Chemistry: It forms stable complexes with transition metals, which can be used in catalysis and material science.
Antioxidant Activity: The compound exhibits radical scavenging activity, making it useful in studies related to oxidative stress.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Metal Chelation: It can chelate metal ions, which may interfere with redox metabolism and other metal-dependent biological processes.
Radical Scavenging: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-12-3-5-13(6-4-12)11-17-18-15(19)14-7-9-16-10-8-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
PLNPNWMJYXIHEZ-GZTJUZNOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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